molecular formula C17H19F2N5O2S B1226058 CID 2745687

CID 2745687

Katalognummer: B1226058
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: CYNLZIBKERMMOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 2745687 is a complex organic compound with a unique structure that includes a pyrazole ring, a difluorophenyl group, and a tert-butylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 2745687 can be achieved through a multi-step process involving several key reactions. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to form the ester bond.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

CID 2745687 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may yield a thiol or sulfide.

Wissenschaftliche Forschungsanwendungen

Colorectal Cancer Research

Mechanism of Action:
Recent studies have demonstrated that CID 2745687 inhibits anchorage-independent growth of colorectal cancer cells by disrupting YAP/TAZ signaling pathways. YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are critical regulators of cell proliferation and survival, particularly in cancerous cells. Inhibition of these pathways by this compound suggests its potential as an anti-cancer agent.

Key Findings:

  • In a study involving colorectal cancer cell lines, treatment with this compound significantly reduced colony formation in soft agar assays, indicating its effectiveness in inhibiting tumor growth under anchorage-independent conditions .
  • The study revealed that GPR35 overexpression correlated with increased YAP/TAZ activity, which was effectively diminished upon treatment with this compound .

Inflammation and Immune Response

This compound has also been investigated for its role in modulating immune responses. Research indicates that it can inhibit migration responses in immune cells, such as THP-1 cells, suggesting potential applications in inflammatory diseases .

Data Tables

Application Area Findings References
Colorectal CancerInhibits anchorage-independent growth; reduces YAP/TAZ activity , ,
Immune ResponseBlocks migration of immune cells; potential anti-inflammatory effects

Case Study 1: Colorectal Cancer Cell Lines

In a controlled experiment involving various colorectal cancer cell lines (DLD1, HCT116), researchers administered this compound at a concentration of 10 μM. The results showed a significant decrease in colony size and number, confirming the compound's role as an effective inhibitor of GPR35-mediated tumor growth .

Case Study 2: Immune Modulation

A study focusing on THP-1 cells demonstrated that the application of this compound effectively blocked the migratory response induced by inflammatory stimuli. This suggests its potential utility in managing conditions characterized by excessive inflammation .

Wirkmechanismus

The mechanism of action of 5-[[[(Tert-butylamino)-sulfanylidenemethyl]hydrazinylidene]methyl]-1-(2,4-difluorophenyl)-

Biologische Aktivität

CID 2745687 is a potent and selective antagonist of the orphan G-protein-coupled receptor (GPCR) GPR35, with a dissociation constant KiK_i of 12.8 nM. This compound has garnered interest due to its role in modulating various biological processes, particularly in the context of cancer research and cellular signaling pathways.

  • Chemical Name : 1-(2,4-Difluorophenyl)-5-[[2-[[(1,1-dimethylehyl)amino]thioxomethyl]hydrazinylidene]methyl]-1H-pyrazole-4-carboxylic acid methyl ester
  • Purity : ≥98%
  • Molecular Formula : C15H17F2N5O2S

This compound acts as a competitive, reversible antagonist of GPR35. It effectively blocks the receptor's activation by its agonists, such as pamoic acid, thereby inhibiting downstream signaling pathways including:

  • ERK1/2 Phosphorylation : this compound prevents the increase in ERK1/2 phosphorylation induced by GPR35 activation.
  • β-arrestin Recruitment : The compound also inhibits β-arrestin recruitment, which is crucial for mediating various cellular responses.

Inhibition of Cancer Cell Growth

Recent studies have demonstrated that this compound can significantly inhibit anchorage-independent growth in colorectal cancer (CRC) cells that overexpress GPR35. This effect is mediated through the suppression of YAP/TAZ activity, which is essential for promoting cell proliferation and survival in a three-dimensional growth environment.

  • Study Overview : In experiments involving CRC cell lines (e.g., HT-29, HCT116), this compound was shown to reduce colony formation at concentrations as low as 10 μM.
  • YAP/TAZ Pathway : The antagonist disrupts the positive correlation between GPR35 expression and YAP/TAZ activity, indicating its potential as an anti-cancer agent.
Cell Line Concentration (μM) Effect on Colony Formation
HT-2910Significant reduction
HCT11610Significant reduction

Impact on Cell Migration

This compound has also been implicated in modulating cell migration. In studies involving THP-1 cells, the migration inhibitory response induced by lodoxamide was blocked by this compound, highlighting its role in inflammatory responses and potential therapeutic applications in conditions like atherosclerosis.

Case Studies

  • Colorectal Cancer Study :
    • Researchers investigated the effects of this compound on CRC cell lines with varying levels of GPR35 expression. Results indicated that treatment with the antagonist led to decreased YAP/TAZ activity and inhibited anchorage-independent growth.
    • The study concluded that targeting GPR35 with this compound could be a promising strategy for CRC therapy.
  • Inflammation and Migration :
    • In another study, the compound was used to assess its effects on THP-1 monocyte migration. The findings suggested that this compound can effectively inhibit migration responses mediated through GPR35 signaling pathways.

Eigenschaften

IUPAC Name

methyl 5-[(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNLZIBKERMMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.